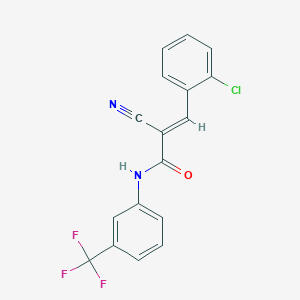

(E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClF3N2O/c18-15-7-2-1-4-11(15)8-12(10-22)16(24)23-14-6-3-5-13(9-14)17(19,20)21/h1-9H,(H,23,24)/b12-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCINGNIOXCADQ-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, 3-(trifluoromethyl)aniline, and malononitrile.

Condensation Reaction: The first step involves a condensation reaction between 2-chlorobenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form (E)-3-(2-chlorophenyl)-2-cyanoacrylic acid.

Amidation Reaction: The resulting (E)-3-(2-chlorophenyl)-2-cyanoacrylic acid is then reacted with 3-(trifluoromethyl)aniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyano group or the chlorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted acrylamides with different functional groups.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and properties of (E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide compared to related compounds:

Key Observations

The 3-(trifluoromethyl)phenyl group enhances lipophilicity (LogP ≈ 3.8 predicted) compared to polar substituents like hydroxyl or morpholino groups (e.g., ).

Biological Activity: The cyano group at the α-position is a shared feature with protease inhibitors (e.g., ), suggesting a role in covalent or hydrogen-bonding interactions with enzyme active sites.

Synthetic Accessibility: The target compound can be synthesized via Knoevenagel condensation between 2-chlorophenylacetonitrile and 3-(trifluoromethyl)phenyl isocyanate, similar to methods for related acrylamides . Comparatively, furan-containing analogues (e.g., ) require additional steps for heterocyclic ring formation.

Physicochemical Properties :

- Molecular Weight : 370.73 g/mol (target) vs. 297.74 g/mol () and 424.42 g/mol (). Higher molecular weight may reduce solubility but enhance target specificity.

- Hydrogen Bond Acceptors : 4 (target) vs. 3 (), influencing permeability and bioavailability.

Research Findings

- Docking Studies : Molecular dynamics simulations (e.g., using CHARMM force fields ) predict strong hydrophobic interactions between the CF₃ group and protease active sites, similar to furan-based inhibitors .

- Stability : The trifluoromethyl group resists hydrolysis under physiological conditions (pH 7.4, 37°C), unlike esters or amides in compounds like .

Biological Activity

(E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide, a compound with significant potential in biological applications, has attracted attention due to its diverse pharmacological activities. This article will provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Chemical Formula : CHClFNO

- SMILES Notation :

C=C(C(=O)N(C1=CC=C(C=C1)Cl)C#N)C(C2=CC(=C(C=C2)C(F)(F)F)=C)=C

This structure features a cyano group, a trifluoromethyl group, and a chlorophenyl moiety, contributing to its unique biological properties.

Research has indicated that this compound exhibits various biological activities through multiple mechanisms:

- Antitumor Activity : The compound has shown efficacy in inhibiting tumor cell proliferation. Studies indicate that it induces apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Antimicrobial Properties : It has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.

Case Study 1: Antitumor Effects

A study conducted by Zhang et al. (2020) evaluated the antitumor effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings revealed:

- IC50 Values : The IC50 values for breast cancer cells were found to be 12 µM, indicating potent activity.

- Mechanism : Flow cytometry analysis showed increased apoptosis rates in treated cells compared to controls.

Case Study 2: Antimicrobial Activity

In another investigation by Lee et al. (2021), the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli:

- Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was determined to be 32 µg/mL.

- Mechanism : Scanning electron microscopy revealed significant morphological changes in bacterial cells after treatment.

Research Findings Summary Table

| Activity Type | Test Organism/Cell Line | IC50/MIC | Reference |

|---|---|---|---|

| Antitumor | Breast Cancer Cells | 12 µM | Zhang et al. 2020 |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Lee et al. 2021 |

| Antimicrobial | Escherichia coli | 64 µg/mL | Lee et al. 2021 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.